molecular formula C13H14BrNO B5701052 N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine

Cat. No.: B5701052
M. Wt: 280.16 g/mol
InChI Key: CGZGBBKZLOCSRV-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine is a chemical compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of a bromine atom at the 5-position of the furan ring and a phenylmethanamine group makes this compound unique and potentially useful in various scientific applications.

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-15(9-11-5-3-2-4-6-11)10-12-7-8-13(14)16-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZGBBKZLOCSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine in the presence of a suitable solvent like dichloromethane.

    Formation of Furanmethanamine: The brominated furan is then reacted with formaldehyde and ammonia to form 5-bromofuran-2-ylmethanamine.

    N-Methylation: The furanmethanamine is methylated using methyl iodide in the presence of a base like potassium carbonate to form N-methyl-5-bromofuran-2-ylmethanamine.

    Coupling with Phenylmethanamine: Finally, the N-methyl-5-bromofuran-2-ylmethanamine is coupled with phenylmethanamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethanamine group can also interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-ylmethanamine: Similar structure but lacks the N-methyl and phenylmethanamine groups.

    N-Methyl-5-bromofuran-2-ylmethanamine: Similar structure but lacks the phenylmethanamine group.

    Phenylmethanamine: Similar structure but lacks the furan ring and bromine atom.

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine is unique due to the combination of the brominated furan ring, N-methyl group, and phenylmethanamine group. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

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